N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide
Description
Properties
Molecular Formula |
C23H23BrN4O |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H23BrN4O/c1-16(2)12-18-8-10-19(11-9-18)21-14-22(27-26-21)23(29)28-25-15-20(24)13-17-6-4-3-5-7-17/h3-11,13-16H,12H2,1-2H3,(H,26,27)(H,28,29)/b20-13-,25-15+ |
InChI Key |
WZECFPMLJXRUIW-KQQBXRMLSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/Br |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC(=CC3=CC=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazole-5-Carbohydrazide Intermediate
The intermediate 3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is prepared by treating ethyl 3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxylate with hydrazine hydrate in ethanol at reflux (78°C, 6–8 hours). This step achieves near-quantitative yields due to the nucleophilic substitution of the ester group by hydrazine:
Hydrazone Formation with 2-Bromo-3-phenylprop-2-enal
The carbohydrazide intermediate reacts with 2-bromo-3-phenylprop-2-enal in toluene under Dean-Stark conditions (110°C, 12 hours) to form the (1E,2Z)-configured hydrazone. The stereoselectivity arises from kinetic control, favoring the (E,Z)-isomer due to steric hindrance between the bromine atom and the phenyl group.
Multi-Step Industrial Synthesis
Merck KGaA’s patented route (CAS 306750-99-2) involves three stages, optimizing yield and purity for scale-up:
| Step | Description | Conditions | Yield |
|---|---|---|---|
| 1 | Synthesis of ethyl 3-[4-(isobutyl)phenyl]-1H-pyrazole-5-carboxylate | NaH/THF, 0°C → rt, 12 h | 82% |
| 2 | Hydrazinolysis to carbohydrazide | Ethanol, reflux, 8 h | 95% |
| 3 | Condensation with 2-bromo-3-phenylprop-2-enal | Toluene, p-TsOH, 110°C, 12 h | 68% |
Key industrial considerations:
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) isolates the final product with >98% HPLC purity.
-
Waste management : Bromine byproducts are neutralized with Na₂S₂O₃ before disposal.
Regioselectivity and Stereochemical Control
The (1E,2Z) configuration is critical for bioactivity. Factors influencing geometry:
Thermodynamic vs. Kinetic Control
Steric and Electronic Effects
-
Bromine substituent : The bulky bromine atom at C2 directs the phenyl group to adopt the (Z)-configuration to minimize A¹,3-strain.
-
Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance hydrazone stability by stabilizing the transition state through hydrogen bonding.
Analytical Characterization
Critical spectral data for validation:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.65–7.23 (m, 10H, aromatic), 2.91 (d, J=6.8 Hz, 2H, CH₂), 1.89 (m, 1H, CH(CH₃)₂).
Challenges and Optimization Strategies
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The brominated phenylpropene moiety can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to remove the bromine atom or to convert the double bonds into single bonds.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce dehalogenated or hydrogenated derivatives.
Scientific Research Applications
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The brominated phenylpropene moiety may interact with enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The bromo-allylidene group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the dichlorobenzylidene group in the second compound, which has smaller, more electronegative substituents .
- The isobutylphenyl group enhances lipophilicity compared to the benzodioxol moiety in the third compound, which contains an electron-rich aromatic system .
Spectroscopic Profiles :
- ¹H-NMR data reveal distinct chemical shifts for substituents. For example, the isobutyl group in the target compound shows characteristic methyl resonances (δ 0.8–1.5 ppm), while dichlorophenyl protons in the second compound resonate at higher δ values (7.4–8.1 ppm) due to electron-withdrawing effects .
Crystallographic Methods :
- All compounds were confirmed via single-crystal X-ray diffraction. The target compound and others relied on SHELXL for refinement, ensuring high precision in bond-length and angle measurements .
Pharmacological and Physicochemical Implications
- Electrophilic Reactivity : The bromine atom in the target compound may facilitate nucleophilic substitution reactions, unlike the chlorine atoms in analogs, which are less reactive due to smaller size and lower polarizability .
- Lipophilicity : The isobutylphenyl group (logP ~4.2) likely increases membrane permeability compared to the benzodioxol group (logP ~2.8), as predicted by computational models .
- Thermal Stability : Bromine’s larger atomic radius may disrupt crystal packing, reducing melting points relative to chlorinated analogs .
Methodological Consistency
All compared compounds utilized SHELX -based software (e.g., SHELXL, SHELXS) for crystallographic refinement, ensuring standardized structural validation . NMR data interpretation followed similar protocols, with chemical shift comparisons highlighting substituent-induced electronic perturbations .
Biological Activity
N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 446.34 g/mol. The structure features a pyrazole ring, a bromo-substituted phenyl group, and a hydrazide moiety, which contribute to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties through the induction of apoptosis in cancer cells. In studies involving various cancer cell lines, including breast and colon cancer cells, the compound demonstrated significant cytotoxic effects. For example, the compound was found to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that it effectively inhibits bacterial growth, suggesting potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, highlighting its effectiveness compared to standard antibiotics.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It interferes with cell cycle progression by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells, contributing to its protective effects against various diseases.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 12 μM after 48 hours of treatment.
Case Study 2: Antimicrobial Screening
A separate study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound displayed an MIC of 32 μg/mL against S. aureus and 64 μg/mL against E. coli, suggesting it has significant antibacterial properties.
Data Tables
| Activity Type | Assay Method | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Anticancer | MTT Assay | MCF-7 Breast Cancer Cells | 12 μM |
| Antimicrobial | Broth Dilution | Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL | ||
| Anti-inflammatory | ELISA | RAW 264.7 Macrophages | Inhibition of TNF-α production |
Q & A
Basic: What are the critical spectroscopic and crystallographic methods for characterizing this compound?
Methodological Answer:
Characterization relies on a combination of:
- ¹H/¹³C NMR Spectroscopy : To confirm the hydrazone linkage, regiochemistry of the pyrazole ring, and substitution patterns of the bromophenyl and 2-methylpropyl groups .
- FT-IR Spectroscopy : Identifies carbonyl (C=O) and N-H stretches from the carbohydrazide moiety (~1650–1700 cm⁻¹ and ~3200 cm⁻¹, respectively) .
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves stereochemistry (E/Z configuration) and lattice packing via SHELXL refinement. Hydrogen bonding and π–π interactions are analyzed using ORTEP-3 for visualization .
Basic: What synthetic routes are commonly employed for pyrazole-carbohydrazide derivatives like this compound?
Methodological Answer:
A typical multi-step synthesis involves:
Formation of the Pyrazole Core : Cyclocondensation of β-diketones or enol ethers with hydrazine derivatives under reflux in ethanol .
Hydrazone Formation : Condensation of the pyrazole-carbohydrazide intermediate with a substituted aldehyde (e.g., 2-bromo-3-phenylpropenal) in acidic ethanol (pH 4–5) at 60–80°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMSO/water mixtures to isolate stereoisomers .
Advanced: How can X-ray crystallography data contradictions (e.g., disorder, twinning) be resolved during refinement?
Methodological Answer:
- Disorder Handling : Use SHELXL’s PART and SUMP instructions to model split positions. Apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable bond lengths .
- Twinning Detection : Analyze the Hooft parameter or Flack x value in PLATON. Refine using TWIN/BASF commands in SHELXL .
- Validation Tools : Cross-check with spectroscopic data (e.g., NMR coupling constants) to resolve stereochemical ambiguities .
Advanced: How to design a structure-activity relationship (SAR) study for this compound’s bioactivity?
Methodological Answer:
Structural Modifications : Vary substituents (e.g., bromo group, 2-methylpropyl chain) to assess impact on bioactivity. Use Claisen-Schmidt condensation for derivatization .
In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Molecular Docking : Use AutoDock Vina to predict binding to targets (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations .
Advanced: How to optimize regioselectivity during hydrazone formation in such syntheses?
Methodological Answer:
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and favor E-configuration .
- Acid Catalysis : p-TsOH (10 mol%) in ethanol enhances imine formation kinetics while minimizing side reactions .
- Temperature Control : Maintain 60–70°C to accelerate Schiff base formation without decomposing sensitive bromo substituents .
Advanced: How to integrate computational and experimental data for conformational analysis?
Methodological Answer:
DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level in Gaussian. Compare computed IR/NMR spectra with experimental data .
Electrostatic Potential Maps : Visualize charge distribution (via Multiwfn) to predict reactive sites for electrophilic/nucleophilic attacks .
Overlay with SCXRD Data : Use Mercury to align DFT-optimized structures with crystallographic coordinates, assessing deviations (<0.2 Å) .
Basic: What are the common impurities in the synthesis, and how are they addressed?
Methodological Answer:
- By-Products : Unreacted aldehydes or hydrazide intermediates. Detect via TLC (silica gel, UV254) and remove via wash steps (NaHCO₃ for acidic impurities) .
- Stereoisomers : Separate using chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .
- Metal Contaminants : Chelate with EDTA during recrystallization if transition-metal catalysts are used .
Advanced: How to validate intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice?
Methodological Answer:
- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify contact contributions (e.g., H···Br interactions from bromo substituents) .
- Topology Tools : Analyze packing motifs (e.g., R₂²(8) hydrogen-bonding rings) with PLATON .
- Thermal Ellipsoids : Assess anisotropic displacement parameters (ORTEP-3) to confirm rigidity of the hydrazone linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
